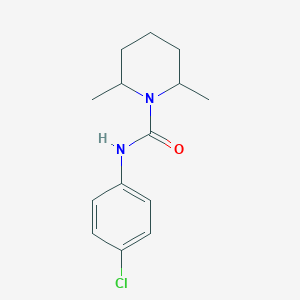

1-(N-(4-Chlorophenyl)carbamoyl)-2,6-dimethylpiperidine

Beschreibung

1-(N-(4-Chlorophenyl)carbamoyl)-2,6-dimethylpiperidine (C₁₄H₁₉ClN₂O) is a piperidine derivative featuring a carbamoyl group attached to a 4-chlorophenyl amine and a 2,6-dimethyl-substituted piperidine ring. Its molecular weight is 266.12 g/mol (monoisotopic mass: 266.1186 Da) . The compound is structurally characterized by the presence of a rigid piperidine core, which is a common scaffold in bioactive molecules due to its conformational stability and ability to interact with biological targets .

Eigenschaften

CAS-Nummer |

60464-80-4 |

|---|---|

Molekularformel |

C14H19ClN2O |

Molekulargewicht |

266.76 g/mol |

IUPAC-Name |

N-(4-chlorophenyl)-2,6-dimethylpiperidine-1-carboxamide |

InChI |

InChI=1S/C14H19ClN2O/c1-10-4-3-5-11(2)17(10)14(18)16-13-8-6-12(15)7-9-13/h6-11H,3-5H2,1-2H3,(H,16,18) |

InChI-Schlüssel |

HEEPZDZFUKUEDM-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CCCC(N1C(=O)NC2=CC=C(C=C2)Cl)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(N-(4-Chlorophenyl)carbamoyl)-2,6-dimethylpiperidine typically involves the reaction of 4-chloroaniline with 2,6-dimethylpiperidine in the presence of a carbamoylating agent. One common method involves the use of carbamoyl chlorides, which react with the amine group of 4-chloroaniline to form the desired carbamoyl compound. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: On an industrial scale, the production of 1-(N-(4-Chlorophenyl)carbamoyl)-2,6-dimethylpiperidine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(N-(4-Chlorophenyl)carbamoyl)-2,6-dimethylpiperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can convert the carbamoyl group to an amine group, resulting in the formation of 1-(4-chlorophenyl)-2,6-dimethylpiperidine.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of N-oxides.

Reduction: Formation of 1-(4-chlorophenyl)-2,6-dimethylpiperidine.

Substitution: Formation of substituted derivatives at the 4-chlorophenyl group.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

The compound has shown potential in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases:

- Antineoplastic Activity : Research indicates that piperidine derivatives can exhibit significant anticancer properties. For instance, studies have demonstrated that modifications of the piperidine ring can enhance cytotoxicity against cancer cell lines, making them promising candidates for anticancer drug development .

- Neuropathic Pain Management : The compound's structural similarity to known sodium channel blockers suggests it may inhibit voltage-gated sodium channels, which are implicated in neuropathic pain pathways. This opens avenues for exploring its efficacy as a pain management agent .

- Enzyme Inhibition : Investigations into the compound's ability to inhibit specific enzymes have shown promise in treating conditions like inflammation and metabolic disorders. For example, piperidine derivatives have been studied for their role in modulating phospholipase activity, which is crucial in inflammatory responses .

1-(N-(4-Chlorophenyl)carbamoyl)-2,6-dimethylpiperidine has been subjected to various biological activity assessments:

- Structure-Activity Relationship (SAR) Studies : SAR studies have revealed insights into how structural modifications can enhance or reduce biological activity. For example, altering substituents on the piperidine ring has been shown to significantly impact binding affinity and potency against specific biological targets .

- Pharmacokinetics and Toxicology : Preliminary studies on the pharmacokinetic profile of the compound indicate favorable absorption characteristics. However, toxicity assessments are critical for determining its safety profile for therapeutic use .

Industrial Applications

Beyond medicinal uses, this compound finds applications in industrial chemistry:

- Synthesis of Specialty Chemicals : The unique structure of 1-(N-(4-Chlorophenyl)carbamoyl)-2,6-dimethylpiperidine makes it a valuable building block for synthesizing more complex organic molecules. Its derivatives are utilized in producing specialty chemicals used across various industries.

- Material Science : Research into the material properties of piperidine derivatives has led to applications in developing polymers and other materials with specific functional characteristics.

Case Study 1: Anticancer Activity

A study focused on synthesizing piperidine derivatives revealed that certain modifications led to increased cytotoxicity against breast cancer cell lines. The results indicated that compounds with a chlorophenyl group exhibited enhanced activity compared to their non-chlorinated counterparts.

Case Study 2: Pain Management

In a preclinical model of neuropathic pain, a derivative of 1-(N-(4-Chlorophenyl)carbamoyl)-2,6-dimethylpiperidine was tested for its ability to alleviate pain symptoms. Results showed significant reductions in pain-related behaviors, suggesting potential as a therapeutic agent.

Wirkmechanismus

The mechanism of action of 1-(N-(4-Chlorophenyl)carbamoyl)-2,6-dimethylpiperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares 1-(N-(4-Chlorophenyl)carbamoyl)-2,6-dimethylpiperidine with three key analogs based on structural features, synthesis methods, and biological relevance.

Structural and Functional Group Comparisons

Key Observations :

- The 4-chlorophenyl moiety is shared with Diflubenzuron , suggesting possible overlap in pesticidal applications, though the urea vs. carbamoyl group alters hydrophilicity.

- The absence of methoxy or fluorine substituents (unlike and ) may reduce metabolic stability or target specificity .

Physicochemical Properties

Implications : Higher logP of the target compound suggests greater lipophilicity, favoring blood-brain barrier penetration but limiting aqueous solubility.

Biologische Aktivität

1-(N-(4-Chlorophenyl)carbamoyl)-2,6-dimethylpiperidine is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This compound, identified by the CAS number 60464-80-4, features a 4-chlorophenyl group linked to a carbamoyl moiety and a 2,6-dimethylpiperidine ring. The specific arrangement of these functional groups suggests various pharmacological applications, particularly in the field of neurology and pain management.

Chemical Structure

The chemical structure of 1-(N-(4-Chlorophenyl)carbamoyl)-2,6-dimethylpiperidine can be represented as follows:

This compound's structure imparts unique chemical properties that can influence its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chloroaniline with 2,6-dimethylpiperidine in the presence of a carbamoylating agent. A common synthetic route employs carbamoyl chlorides under mild conditions, often utilizing bases like triethylamine to neutralize byproducts. Continuous flow processes may enhance yield and purity during industrial-scale production.

Pharmacological Properties

The biological activity of 1-(N-(4-Chlorophenyl)carbamoyl)-2,6-dimethylpiperidine has been explored in various studies, focusing on its potential as an inhibitor of specific ion channels and its analgesic properties.

- Sodium Channel Inhibition : Preliminary studies indicate that compounds structurally related to 1-(N-(4-Chlorophenyl)carbamoyl)-2,6-dimethylpiperidine may inhibit sodium channels (Na v1.8), which are implicated in pain signaling pathways. This inhibition could be beneficial in developing new analgesics for chronic pain management .

- Antimicrobial Activity : The compound's structural features suggest potential antimicrobial properties. Similar compounds have shown efficacy against various bacterial strains, indicating that further exploration could yield promising results in treating infections .

- Neuroprotective Effects : Research has suggested that derivatives of piperidine compounds can exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases .

Case Studies

Several case studies have highlighted the biological activities associated with similar piperidine derivatives:

- Study on Analgesic Properties : A study published in Journal of Medicinal Chemistry demonstrated that piperidine derivatives could significantly reduce pain responses in animal models by modulating sodium channel activity .

- Antimicrobial Efficacy : Another investigation into related compounds indicated strong antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the piperidine ring could enhance efficacy .

Comparative Analysis

To better understand the potential of 1-(N-(4-Chlorophenyl)carbamoyl)-2,6-dimethylpiperidine, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 1-(N-(4-Chlorophenyl)carbamoyl)-4-ethyl-1-phenylsemicarbazide | Contains a phenyl semicarbazide moiety | Moderate antimicrobial activity |

| N-(4-Chlorophenyl)carbamoyl glycine | Glycine derivative with similar carbamoyl structure | Potential neuroprotective effects |

| 4-[(4-Chlorophenyl)carbamoyl]butanoic acid | Features a butanoic acid chain attached to a carbamoyl group | Notable analgesic properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.